![molecular formula C18H24N2O3 B608262 N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide CAS No. 492-87-5](/img/structure/B608262.png)
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide is a natural glutarimide alkaloid isolated from several plants of the genus Croton, including Croton cuneatus Klotzsch . This compound has been traditionally used by Amazonian natives in anti-inflammatory and analgesic medicines . The structure of julocrotine was first proposed in 1960 and confirmed in 2008 by X-ray analysis . It has shown significant biological activities, including inhibition of the protozoan Leishmania amazonensis, which causes cutaneous leishmaniasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide can be synthesized through a straightforward total synthesis starting from L-glutamic acid . The chiral-pool approach yields the desired optically active natural product in 41% overall yield . Another efficient method involves synthesizing julocrotine in three steps from Cbz-glutamine, achieving a 51% overall yield . The steps include cyclization, N-alkylation, and removal of the protecting group followed by acylation with (S)-2-methylbutanoic acid .
Industrial Production Methods: Industrial production methods for julocrotine are not well-documented, likely due to the compound’s specific applications in research and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial production if necessary
Biologische Aktivität
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide, also known by its CAS number 492-87-5, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H24N2O
- Molecular Weight : 316.3948 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring with two keto groups and a phenylethyl substituent, which may influence its biological interactions.
This compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system due to the piperidine moiety.
Pharmacological Effects
- Dopamine Receptor Interaction : Similar compounds have shown activity as dopamine D(3) receptor antagonists, which may provide insights into the potential antipsychotic properties of this compound .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant effects, suggesting that this compound could play a role in mitigating oxidative stress .
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from apoptosis, enhancing their therapeutic potential in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the piperidine ring and substituents can significantly affect its binding affinity and selectivity towards specific receptors.
Modification | Effect on Activity |
---|---|
Substituting phenylethyl | Enhances D(3) receptor affinity |
Altering keto positions | Modifies metabolic stability |
Varying alkyl chain length | Influences lipophilicity and bioavailability |
Study 1: Antipsychotic Potential
In a study evaluating various piperidine derivatives, this compound exhibited promising results as a selective D(3) antagonist in animal models. The findings suggest potential applications in treating schizophrenia and related disorders .
Study 2: Neuroprotection
Another research effort focused on compounds with similar structural features demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The compound's ability to modulate signaling pathways involved in cell survival was highlighted .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research indicates that N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide exhibits potent anticonvulsant properties. Studies have shown that derivatives of similar structures possess significant efficacy in models of seizure activity.
Key Findings:
- Mechanism of Action : The compound acts primarily on sodium channels, promoting slow inactivation and frequency-dependent inhibition of sodium currents. This mechanism is crucial for reducing neuronal hyperexcitability associated with seizures .
- Comparative Efficacy : In animal models, the compound demonstrated anticonvulsant activity comparable to established drugs like phenobarbital and phenytoin, with effective doses (ED50) indicating a favorable therapeutic index .
Therapeutic Potential
Beyond its anticonvulsant effects, this compound is being explored for other therapeutic applications:
- Pain Management : Its structural analogs have shown efficacy in neuropathic pain models, indicating potential use in pain management therapies .
- Neurological Disorders : The compound's ability to modulate ion channels suggests it may have applications in treating various neurological disorders beyond epilepsy, including anxiety and depression.
Case Studies and Research Insights
Several studies have documented the pharmacological profiles of compounds related to this compound:
Eigenschaften
CAS-Nummer |
492-87-5 |
---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2S)-N-[(3S)-2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22)/t13-,15-/m0/s1 |
InChI-Schlüssel |
ASALPLLZVFIFMF-ZFWWWQNUSA-N |
SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Isomerische SMILES |
CC[C@H](C)C(=O)N[C@H]1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Julocrotine; Julocrotonine; Julocrotine, (-)-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.